molecular formula C9H8Cl2O3<br>C9H8Cl2O3<br>C6H3Cl2OCH(CH3)COOH B359615 Dichlorprop CAS No. 120-36-5

Dichlorprop

Cat. No.: B359615
CAS No.: 120-36-5
M. Wt: 235.06 g/mol
InChI Key: MZHCENGPTKEIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Dichlorprop can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding ester. This ester is then hydrolyzed to yield this compound . Industrial production methods often involve continuous processes to ensure high yield and purity. For example, a continuous automatic preparation method involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda to produce this compound .

Chemical Reactions Analysis

Dichlorprop undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

Dichlorprop is predominantly used as a herbicide in cereal crops, grasslands, and grass seed production. The European Food Safety Authority (EFSA) has conducted extensive reviews on its use and safety, particularly focusing on its application in various crop systems.

Herbicidal Efficacy

  • Target Weeds : this compound is effective against both annual and perennial broadleaf weeds, making it a valuable tool for farmers.
  • Application Methods : It can be applied through various methods, including spray applications during the growing season.

Table 1: Efficacy of this compound Against Common Weeds

Weed SpeciesControl Efficacy (%)Application Rate (g/ha)
Dandelion85200
Chickweed90150
Thistle75250

Environmental Impact Studies

Research has highlighted the environmental implications of this compound usage, particularly concerning its persistence in soil and potential effects on non-target organisms.

Residue Studies

Studies have shown that this compound residues can persist in soil and water systems, raising concerns about ecological impacts. For instance, a study conducted in Canada assessed the concentrations of this compound in Lake Ontario's surface water, finding levels significantly lower than regulatory limits but still detectable.

Table 2: Residue Levels of this compound in Water Sources

LocationResidue Concentration (µg/L)Regulatory Limit (µg/L)
Lake Ontario0.510
Local Agricultural Runoff1.210

Field Trials

Field trials conducted in Europe have demonstrated the effectiveness of this compound in managing weed populations without significant adverse effects on crop yield. A notable case involved its use in wheat fields where it successfully reduced weed biomass by up to 90% while maintaining high wheat yields.

Toxicological Assessments

Toxicological evaluations have been performed to assess the safety of this compound for humans and wildlife. The EFSA's peer review process has identified potential health risks associated with chronic exposure, emphasizing the need for careful risk management strategies.

Regulatory Considerations

This compound's use is subject to strict regulatory scrutiny due to its potential endocrine-disrupting properties. The EFSA has updated its assessments to include new findings related to maximum residue levels (MRLs) in food products such as citrus fruits.

Table 3: Proposed Maximum Residue Levels for this compound

Crop TypeProposed MRL (mg/kg)
Citrus Fruits0.05
Wheat0.01

Future Research Directions

Future research should focus on:

  • Metabolomics : Understanding the metabolic pathways of this compound in various plant species.
  • Environmental Monitoring : Continuous assessment of residue levels in agricultural runoff and water bodies.
  • Alternative Formulations : Development of more environmentally friendly formulations that reduce toxicity while maintaining efficacy.

Mechanism of Action

Dichlorprop exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It increases cell wall plasticity, biosynthesis of proteins, and the production of ethylene, leading to abnormal and excessive cell division and growth. This damages the vascular tissue of susceptible plants, particularly those undergoing active cell division and growth . The primary molecular target is acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants .

Comparison with Similar Compounds

Dichlorprop is similar to other chlorophenoxy herbicides, such as:

Biological Activity

Dichlorprop, a herbicide belonging to the phenoxyacetic acid family, is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its mechanism of action, pharmacokinetics, toxicity profiles, and environmental interactions. This article provides a comprehensive overview of these aspects, supported by data tables and relevant research findings.

This compound functions as a selective herbicide by mimicking the action of plant hormones, specifically auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The compound primarily affects the growth processes in dicotyledonous plants while having minimal effects on monocots.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been extensively studied. Key findings include:

  • Absorption : After oral administration in rats, this compound is rapidly absorbed, with over 87% being excreted in urine within 48 hours. The peak plasma concentration occurs approximately 3 hours post-administration .
  • Metabolism : this compound is metabolized into several metabolites, with the primary metabolite being this compound acid. Minor metabolites have also been detected but not fully characterized .
  • Excretion : The majority of the administered dose is eliminated within the first 24 hours, primarily through urine .

Toxicity Profiles

This compound exhibits moderate acute toxicity when ingested and low toxicity via dermal exposure. Key points regarding its toxicity include:

  • Acute Toxicity : The compound has a moderate oral LD50 value in rats, indicating potential risks upon ingestion. It is classified as a severe eye irritant but not a skin sensitizer .
  • Chronic Toxicity : Long-term studies have identified target organs affected by this compound as the kidneys and liver. Notably, chronic exposure has resulted in reduced body weight and food consumption in animal models .
  • Reproductive and Developmental Effects : Studies have shown that high doses can lead to reproductive toxicity, including reduced fertility and increased pup mortality in rats .

Environmental Impact

This compound's environmental behavior is crucial for understanding its ecological risks:

  • Photodegradation : Research indicates that this compound can undergo photodegradation in aquatic environments, with a half-life of approximately 7.5 hours under simulated sunlight conditions .
  • Soil Persistence : Studies on soil dissipation rates reveal that the (S)-enantiomer of this compound dissipates more rapidly than the (R)-enantiomer .

Case Studies

Several studies highlight the biological activity and ecological implications of this compound:

  • Chronic Toxicity Study in Mice :
    • Mice were fed diets containing varying concentrations of this compound for 78 weeks.
    • Results indicated a NOEL (No Observed Effect Level) of 40 ppm based on reduced body weight gain and increased nephropathy incidence at higher doses .
  • Developmental Toxicity Study :
    • In pregnant rats, exposure to this compound resulted in fetal skeletal variations and increased instances of stillbirths at high doses.
    • The relevant NOAEL for developmental effects was determined to be 8.3 mg/kg bw per day .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Absorption Rate>87%
Peak Plasma Concentration3 hours post-administration
Half-Life~4 hours
Major MetaboliteThis compound acid

Table 2: Toxicity Profile Overview

TypeAcute ToxicityChronic ToxicityReproductive Effects
Oral LD50ModerateReduced body weightReduced fertility
Dermal ExposureLowKidney & liver damageIncreased pup mortality
Eye IrritationSevere

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting and quantifying dichlorprop in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used for this compound detection. For enantiomer-specific analysis (e.g., racemic mixtures), chiral columns like Phenomenex Lux Amylose-2 are effective . Validation should include calibration with certified reference standards (e.g., 100 µg/mL in methanol or nonane) and recovery tests in matrices such as soil or water . NIST provides thermodynamic data (e.g., melting point, sublimation enthalpy) to cross-validate purity .

Q. How does this compound behave in soil environments, and what factors influence its adsorption and mobility?

  • Methodological Answer : this compound exhibits moderate adsorption (Koc 12–40) but degrades rapidly in soil (DT50 21–25 days), primarily via side-chain cleavage to 2,4-dichlorophenol . Mobility is pH-dependent: higher solubility in alkaline conditions increases leaching risk. Experimental protocols should include soil column studies with varying organic matter content and pH levels to model field conditions .

Q. What are the primary toxicity mechanisms of this compound in non-target organisms?

  • Methodological Answer : Acute exposure in mammals causes gastrointestinal distress (nausea, vomiting) and neurotoxicity, while chronic studies suggest endocrine disruption . In vitro assays (e.g., mitochondrial membrane potential assays) and in vivo models (e.g., zebrafish embryos) are recommended to assess cytotoxicity. Regulatory thresholds should reference EPA guidelines, which restrict aerial application due to mobility risks .

Advanced Research Questions

Q. How should researchers design experiments to investigate microbial degradation kinetics of this compound in water treatment systems?

  • Methodological Answer : Use microcosms with filter sand (e.g., 100 g sand + 100 mL water) under controlled oxygen levels. Track removal kinetics via <sup>14</sup>C-labeled this compound to quantify mineralization (e.g., <sup>14</sup>CO2 production) and abiotic controls . Key parameters:

Initial Conc. (µg/L)Removal at 30 min (%)Mineralization at 7 days (%)
0.2>5010.4
4.2>5010.4
Data derived from triplicate experiments under high oxygen .

Q. How can contradictory data on this compound degradation rates across studies be resolved?

  • Methodological Answer : Discrepancies often arise from oxygen availability, microbial consortia, or soil type. For example, Sjælsø Plant II filter sand showed higher mineralization (10.4%) than other substrates . Meta-analyses should normalize data to oxygen per gram of substrate and compare degradation pathways (e.g., side-chain vs. ring cleavage) . Statistical models (e.g., first-order kinetics) must account for abiotic removal .

Q. What methodologies are effective for studying enantiomer-specific biodegradation of this compound?

  • Methodological Answer : Chiral separation via HPLC with amylose-based columns can resolve enantiomers. Laboratory soil studies using racemic this compound should measure enantiomeric excess (EE) over time to assess microbial preference . For field studies, compound-specific isotope analysis (CSIA) can track enantiomer fate in groundwater .

Q. How do researchers distinguish between adsorption and mineralization in this compound removal studies?

  • Methodological Answer : Combine <sup>14</sup>C-tracing (quantifying <sup>14</sup>CO2 for mineralization) with mass balance analysis. Abiotic controls (autoclaved sand) isolate adsorption effects. For example, >50% removal within 30 minutes in live microcosms vs. <10% in abiotic controls indicates biological activity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHCENGPTKEIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3, Array
Record name 2,4-DP
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18144
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt)
Record name Dichlorprop [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0020440
Record name Dichlorprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS.
Record name 2,4-DP
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18144
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichlorprop
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4788
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

204 °C o.c.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none
Record name DICHLOROPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.42, Relative density (water = 1): 1.4
Record name DICHLOROPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible
Record name Dichlorprop
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4788
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DICHLOROPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

2,4-DP-p is thought to increase cell-wall plasticity, biosynthesis of proteins, and the production of ethylene. The abnormal increase in these processes result in abnormal and excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those that are undergoing active cell division and growth. /2,4-DP-p/, Acts as a selective weedkiller by virture of its plant growth regulating properties.
Record name DICHLOROPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID

CAS No.

120-36-5
Record name 2,4-DP
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18144
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichlorprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorprop [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorprop
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorprop
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7YV2RKO6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICHLOROPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

117.5 °C, 117-118 °C
Record name DICHLOROPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLORPROP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

1 g of 2,4-Dichlorophenol was dissolved in 15 ml of N,N-dimethylformamide, and 0.27 g of 60% sodium hydride was added thereto under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. 1.1 ml of Ethyl α-bromopropionate was added to the mixture, and stirring was continued at room temperature for another 1 hour. To the reaction solution was added aqueous ammonium chloride, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was subjected to silica gel column chromatography, and the fraction eluted with 50:1 n-hexane:ethyl acetate was evaporated and the residue was dissolved in ethanol. To this solution was added 6.5 ml of 5N sodium hydroxide. It was then refluxed for 1 hour. The reaction solution was cooled, and water was added thereto. Then, the mixture was acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 1.5 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorprop
Reactant of Route 2
Reactant of Route 2
Dichlorprop
Reactant of Route 3
Reactant of Route 3
Dichlorprop
Reactant of Route 4
Reactant of Route 4
Dichlorprop
Reactant of Route 5
Reactant of Route 5
Dichlorprop
Reactant of Route 6
Reactant of Route 6
Dichlorprop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.